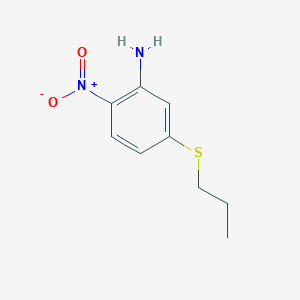

2-Nitro-5-(propylthio)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-propylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCPQMUVBQILMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206475 | |

| Record name | Benzenamine, 2-nitro-5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57780-75-3 | |

| Record name | Benzenamine, 2-nitro-5-(propylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057780753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-nitro-5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-5-(propylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Nitro-5-(propylthio)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-(propylthio)aniline, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic pathway, experimental protocols, and physicochemical properties of the target molecule, presenting all quantitative data in clearly structured tables for ease of comparison and analysis.

Introduction

This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of albendazole and mebendazole analogues, which exhibit potential antiparasitic activities.[1] Its structure, featuring a nitroaniline core with a propylthio substituent, offers multiple reaction sites for further chemical modifications, making it a versatile intermediate in drug discovery and development. This guide outlines a robust synthetic route to this compound, starting from readily available precursors.

Synthetic Pathway

The primary and most direct route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes 5-chloro-2-nitroaniline and 1-propanethiol as the key starting materials. The reaction proceeds by the displacement of the chloro group from the aromatic ring by the propylthiolate anion, which is generated in situ by a base.

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below for reference.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂S | [2] |

| Molecular Weight | 212.27 g/mol | [2] |

| Melting Point | 71-74 °C | [1][3] |

| Boiling Point (Predicted) | 380.3 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.25 g/cm³ | [3] |

| Appearance | Not specified; likely a solid at room temperature | |

| CAS Number | 57780-75-3 | [2] |

Spectroscopic Data

| Technique | Data Highlights | Source |

| ¹H NMR | Spectra available | [2] |

| ¹³C NMR | Spectra available | [2] |

| Infrared (IR) | Spectra available | [2] |

| Mass Spectrometry (MS) | Exact Mass: 212.06200 | [3] |

Experimental Protocol

The following experimental protocol is an adapted procedure based on the established synthesis of analogous aryl thioethers.[4] Researchers should consider this a starting point and may need to optimize conditions for their specific laboratory setup.

Caption: General experimental workflow for the synthesis.

Materials and Reagents

-

5-Chloro-2-nitroaniline

-

1-Propanethiol

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Solvents for recrystallization (e.g., ethanol, hexane)

Procedure

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-nitroaniline (1.0 eq.) in a mixture of dimethylformamide (DMF) and water.

-

Addition of Base and Thiol: To the stirred solution, add sodium hydroxide (1.1 eq.) and allow it to dissolve. Then, add 1-propanethiol (1.2 eq.) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by comparing the obtained data with the reference spectra.[2] The melting point should also be determined and compared to the literature value.[1][3]

Safety Considerations

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1-Propanethiol has a strong, unpleasant odor and should be handled with care.

-

Sodium hydroxide is corrosive and should be handled with caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This technical guide provides a foundational understanding of the synthesis of this compound. For researchers and professionals in drug development, this information serves as a practical starting point for the preparation of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Nitro-5-(propylthio)aniline: Chemical Properties, Structure, and Synthetic Insights for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2-Nitro-5-(propylthio)aniline. Tailored for researchers, scientists, and professionals in drug development, this document consolidates critical data to support ongoing and future research endeavors involving this compound and its derivatives.

Core Chemical Properties and Structure

This compound is an organic building block containing sulfur, recognized for its role as a key intermediate in the synthesis of various biologically active molecules. Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57780-75-3 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂S | [1] |

| Molecular Weight | 212.27 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzenamine, 2-nitro-5-(propylthio)-; 2-nitro-5-propylsulfanyl-aniline | [2] |

| Melting Point | 71-74 °C (lit.) | [3][4] |

| Boiling Point | 380.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.25 g/cm³ (Predicted) | [4] |

| Appearance | Information not available | |

| Solubility | Information not available |

Chemical Structure

The molecular structure of this compound consists of an aniline ring substituted with a nitro group at the second position and a propylthio group at the fifth position.

Canonical SMILES: CCCSC1=CC(=C(C=C1)N)--INVALID-LINK--[O-][5]

InChI Key: NLCPQMUVBQILMA-UHFFFAOYSA-N[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not publicly available in the immediate search results, the PubChem database indicates that 1H NMR, 13C NMR, and IR spectra are available from commercial sources such as Sigma-Aldrich.[1] Researchers are advised to consult these sources for detailed spectral information.

Table 2: Summary of Available Spectroscopic Data

| Spectrum Type | Data Availability | Source |

| ¹H NMR | Available from commercial sources | PubChem[1] |

| ¹³C NMR | Available from commercial sources | PubChem[1] |

| Infrared (IR) | Available from commercial sources | PubChem[1] |

Synthesis and Experimental Protocols

Inferred Experimental Protocol for the Synthesis of this compound

Reaction: 5-Chloro-2-nitroaniline + 1-Propanethiol → this compound

Reagents and Materials:

-

5-Chloro-2-nitroaniline

-

1-Propanethiol

-

Sodium hydroxide (or another suitable base)

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Water

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-2-nitroaniline in a suitable volume of dimethylformamide.

-

Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution.

-

To this mixture, add a slight excess of 1-propanethiol dropwise at room temperature with stirring.

-

After the addition is complete, the reaction mixture may be heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and then poured into a beaker of cold water to precipitate the crude product.

-

The precipitate is collected by vacuum filtration and washed thoroughly with water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to yield pure this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions (temperature, reaction time, solvent, and base) for optimal yield and purity.

Biological and Pharmacological Relevance

This compound is a significant precursor in the synthesis of analogues of the anthelmintic drugs Albendazole and Mebendazole.[3] These drugs are crucial in treating parasitic worm infections. The biological activity of derivatives of this compound is therefore of considerable interest in drug development.

Anticipated Mechanism of Action

The primary mechanism of action for Albendazole and its analogues involves the disruption of microtubule polymerization in parasitic cells.[6] By binding to the β-tubulin subunit of the microtubules, these compounds inhibit the formation and elongation of the microtubule structure. This disruption leads to impaired glucose uptake and depletion of glycogen stores in the parasite, ultimately resulting in its immobilization and death. It is hypothesized that novel antiparasitic agents derived from this compound would exhibit a similar mechanism of action.

Visualizations

Logical Relationship in Drug Synthesis

Caption: Logical flow from this compound to its potential antiparasitic effect.

Experimental Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of the target compound.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers working with this compound. The compiled data and inferred protocols are intended to streamline experimental design and foster further investigation into the therapeutic potential of its derivatives.

References

- 1. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | 57780-75-3 [chemicalbook.com]

- 4. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C9H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 6. Buy 2-Nitro-4-(propylthio)aniline | 54393-89-4 [smolecule.com]

Technical Guide: Physicochemical Properties of 2-Nitro-5-(propylthio)aniline (CAS 57780-75-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 2-Nitro-5-(propylthio)aniline, identified by CAS number 57780-75-3. This aromatic amine is a key intermediate in the synthesis of various compounds, notably as a reagent for creating analogues of the benzimidazole anthelmintics, Albendazole and Mebendazole.[1] Understanding its fundamental properties is crucial for its effective application in research and development, particularly in the field of medicinal chemistry and drug discovery.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂S | PubChem |

| Molecular Weight | 212.27 g/mol | PubChem |

| Melting Point | 71-74 °C (lit.) | ChemicalBook[1] |

| Boiling Point | 380.3 °C at 760 mmHg | Aaronchem[2] |

| Density | 1.25 g/cm³ (Predicted) | ChemicalBook |

| Flash Point | 183.8 °C | ChemSrc |

| pKa (Predicted) | -0.87 ± 0.25 | ChemicalBook |

| LogP (Predicted) | 3.78 | ChemSrc |

| Appearance | Data not available | Aaronchem[2] |

| Odor | Data not available | Aaronchem[2] |

Experimental Protocols

This section outlines general experimental methodologies for determining key physicochemical properties of solid organic compounds like this compound. These are standard laboratory procedures that can be adapted for this specific substance.

Synthesis of this compound

A representative synthesis of a related compound, 2-nitro-5-(phenylthio)-aniline, is described in US Patent 6,552,230 B1, which can be adapted for the propylthio analogue. The general approach involves the reaction of a 5-chloro-2-nitroaniline with the corresponding thiol in the presence of a base.

Reaction Scheme:

Procedure:

-

In a suitable reaction vessel (e.g., an autoclave), suspend 5-chloro-2-nitroaniline in a solvent such as isopropanol.[3]

-

Introduce a base, for example, by pumping ammonia into the vessel to create a pressurized environment.[3]

-

Heat the reaction mixture to a specified temperature (e.g., 60°C).[3]

-

Slowly add propanethiol to the reaction mixture over a period of time while maintaining the temperature and pressure.[3]

-

After the addition is complete, continue to stir the reaction mixture for several hours to ensure the reaction goes to completion.[3]

-

Cool the reaction vessel to room temperature and vent any excess pressure.[3]

-

The product, this compound, can then be isolated from the reaction mixture. This may involve filtration and washing with appropriate solvents to remove impurities.[3]

Note: This is a generalized procedure and should be optimized for safety and yield in a laboratory setting.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Finely powder a small sample of this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.

-

Perform a more accurate determination by heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

-

A pure compound will have a sharp melting point range (typically 0.5-1 °C).

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point solids, the boiling point is determined under reduced pressure, but a standard atmospheric boiling point can be estimated.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer.

-

Place the thermometer and test tube assembly into a Thiele tube filled with mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Density Determination of a Solid (Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which the solid is insoluble (e.g., water, if appropriate)

Procedure:

-

Weigh a sample of this compound using an analytical balance to determine its mass.

-

Fill a graduated cylinder with a known volume of a liquid in which the compound is insoluble. Record this initial volume.

-

Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Record the new volume of the liquid in the graduated cylinder.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

Calculate the density using the formula: Density = Mass / Volume.

Biological Context and Signaling Pathways

This compound is a precursor for the synthesis of analogues of benzimidazole anthelmintics like Albendazole and Mebendazole. These drugs are effective against a broad spectrum of parasitic worms. Their primary mechanism of action involves the disruption of microtubule polymerization in the parasite.[5][6]

Mechanism of Action of Benzimidazole Anthelmintics

Benzimidazole anthelmintics selectively bind to the β-tubulin subunit of the parasite's microtubules.[5][6] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions in the parasite. The disruption of the microtubule network leads to a cascade of downstream effects, ultimately causing the death of the parasite.

The following diagram illustrates the signaling pathway affected by benzimidazole anthelmintics.

Conclusion

This compound (CAS 57780-75-3) is a valuable chemical intermediate with well-defined physicochemical properties. Its role as a precursor in the synthesis of potential antiparasitic agents highlights its importance in drug discovery and development. The experimental protocols provided in this guide offer a framework for the characterization and synthesis of this compound, while the elucidation of the downstream biological pathways of its derivatives provides a rationale for its application in medicinal chemistry research. Researchers and scientists are encouraged to use this guide as a foundational resource for their work with this compound.

References

- 1. This compound | 57780-75-3 [chemicalbook.com]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 2-Nitro-5-(propylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-5-(propylthio)aniline, along with detailed experimental protocols for its synthesis and analysis. This compound serves as a valuable building block in the development of novel therapeutics, particularly in the area of antiparasitic agents.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a ready reference for researchers.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂S |

| Molecular Weight | 212.27 g/mol |

| CAS Number | 57780-75-3 |

| Appearance | Not specified, likely a solid |

| Melting Point | 71-74 °C |

Synthesis and Analysis

Experimental Protocol: Synthesis of 2-Nitro-5-(phenylthio)aniline (Adaptable for this compound)

This protocol is based on the synthesis of the phenylthio analog and can be modified by substituting thiophenol with 1-propanethiol.

Materials:

-

5-Chloro-2-nitroaniline

-

1-Propanethiol (in place of thiophenol)

-

Sodium hydride (57% in oil)

-

Dimethylformamide (DMF)

-

Water

-

Hexane

-

Methanol

-

Nitrogen atmosphere

Procedure:

-

Under a nitrogen atmosphere, prepare a solution of sodium propanethiolate by adding 1-propanethiol to a suspension of sodium hydride in dimethylformamide.

-

To this solution, add 5-Chloro-2-nitroaniline.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Upon completion, dilute the mixture with water to precipitate the crude product.

-

Wash the crude product with water and hexane to remove impurities.

-

Recrystallize the solid from methanol to yield the purified this compound.

Experimental Protocol: Analytical Quantification by LC-MS/MS

The following method, developed for the quantification of the positional isomer 2-nitro-4-(propylthio)aniline, provides a robust starting point for the analysis of this compound.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Waters X-Bridge shield RP18 column (250 mm x 4.6 mm, 3.5 µm) or equivalent

Mobile Phase:

-

Solution A: 0.01M ammonium formate in water, pH 6.0 with formic acid

-

Solution B: Acetonitrile:Methanol (50:50 v/v)

-

Isocratic elution with a 40:60 (v/v) ratio of Solution A to Solution B

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 40°C

Mass Spectrometric Detection:

-

Ionization: Negative ion electrospray (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Biological Activity and Potential Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic value. It is a precursor for creating analogs of established antiparasitic drugs like Albendazole and Mebendazole.[1] The related compound, 2-Nitro-4-(propylthio)aniline, has been identified as a metabolite of Albendazole. The mechanism of action for this class of compounds is believed to involve the disruption of microtubule polymerization in parasitic organisms, ultimately leading to their demise. While no specific signaling pathways involving this compound have been elucidated, its role as a building block for potent anthelmintic agents underscores its importance in drug discovery and development.

Workflow and Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for LC-MS/MS quantification.

References

Technical Guide: Physicochemical Characterization of 2-Nitro-5-(propylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 2-Nitro-5-(propylthio)aniline, a key physicochemical property for its identification, purity assessment, and quality control in research and development. This document outlines the experimentally determined melting point and provides a detailed protocol for its verification.

Core Physicochemical Data

The melting point of a crystalline solid is a critical parameter, indicating its purity. For this compound, the established melting point is detailed below.

| Parameter | Value | Reference |

| Melting Point | 71-74 °C | [1][2] |

Experimental Protocol: Melting Point Determination

The following protocol describes the standard procedure for determining the melting point of this compound using a capillary melting point apparatus.

Materials and Equipment:

-

This compound sample

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.

-

-

Capillary Loading:

-

Press the open end of a melting point capillary into the powdered sample, trapping a small amount of the material.

-

Tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom.

-

The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Set the starting temperature on the melting point apparatus to approximately 10-15°C below the expected melting point of 71°C.

-

Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

-

Measurement:

-

Insert the loaded capillary into the sample holder of the melting point apparatus.

-

Begin heating the sample.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting point range of the sample.

-

-

Post-Analysis:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

It is recommended to perform the measurement in triplicate to ensure reproducibility.

-

Workflow for Compound Characterization

The determination of the melting point is a fundamental step in the broader workflow of characterizing a newly synthesized chemical compound. The following diagram illustrates a typical characterization sequence.

Caption: A flowchart illustrating the typical stages from synthesis to preliminary evaluation of a new chemical entity.

References

2-Nitro-5-(propylthio)aniline solubility and stability

An In-depth Technical Guide to 2-Nitro-5-(propylthio)aniline: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an organic building block containing nitro, amine, and thioether functional groups.[1] This unique combination makes it a valuable intermediate in the synthesis of various target molecules, particularly in the agrochemical and pharmaceutical sectors.[2] It is noted for its use as a reagent in synthesizing analogues of anthelmintic drugs like Albendazole and Mebendazole, which suggests its importance in developing new antiparasitic agents.[1] Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and storage. This guide provides a comprehensive overview of its known physicochemical properties, predicted solubility and stability profiles, detailed experimental protocols for their assessment, and its context in synthetic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in various systems. The available data is summarized below.

| Property | Value | Source |

| CAS Number | 57780-75-3 | [1][3] |

| Molecular Formula | C₉H₁₂N₂O₂S | [3][4] |

| Molecular Weight | 212.27 g/mol | [3][4] |

| Melting Point | 71-74 °C (lit.) | [1][5] |

| Boiling Point | 380.3 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.25 g/cm³ (Predicted) | [5] |

| Appearance | White to orange powder or crystals | [6] |

Solubility Profile

Predicted Solubility:

-

Water: Low solubility. The large non-polar surface area of the benzene ring and propyl group is expected to dominate, leading to poor miscibility with water. For comparison, the related compound 3-nitroaniline has a water solubility of 1.2 g/L at 24°C.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Good solubility is expected. These solvents can interact with the polar nitro and amine groups without the strong hydrogen-bonding network of water, while also solvating the non-polar parts of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is likely. These solvents can act as hydrogen bond donors and acceptors, interacting with the amine and nitro groups. 3-nitroaniline is very soluble in methanol and ethanol.[7]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low to moderate solubility. The presence of polar functional groups will limit solubility in highly non-polar solvents, although the thioether and propyl groups will contribute some affinity.

-

Aqueous Acid: Increased solubility compared to neutral water. The aniline group is basic and will be protonated in dilute aqueous acid (e.g., 5% HCl) to form an ammonium salt, which is significantly more water-soluble.

A systematic approach to confirming this predicted profile is essential for any research or development application.

Caption: Workflow for systematic solubility determination.

Stability Profile

The chemical stability of this compound is governed by its functional groups.

-

Nitro Group: The electron-withdrawing nitro group generally enhances the stability of the aromatic ring against oxidative degradation.[8]

-

Aniline Group: The primary amine group is susceptible to oxidation, which can lead to coloration (often turning darker) upon exposure to air and light. This is a common degradation pathway for anilines.

-

Thioether Group: Thioethers (sulfides) are known to be stable under many conditions but can be oxidized to form sulfoxides and subsequently sulfones, especially in the presence of strong oxidizing agents (e.g., peroxides, peroxyacids).[9]

Storage and Handling: Given the potential for oxidation of the aniline and thioether moieties, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dry place. Supplier recommendations include storage at room temperature or in a refrigerator.[1][6]

Experimental Protocols

Protocol: Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard methodologies like the OECD Test Guideline 105.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, acetonitrile) in a sealed, screw-cap vial.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (24-48 hours) to ensure equilibrium is reached. A preliminary study should confirm the time to equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours at the same constant temperature. Alternatively, centrifuge the sample to separate the excess solid from the saturated solution.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant. Use a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to avoid transferring any undissolved solid.

-

Analysis: Quantify the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a calibration curve of known standards.

-

Calculation: Express the solubility in units of g/L or mol/L. The experiment should be performed in triplicate for each solvent.

Protocol: Forced Degradation Study for Stability Assessment

This protocol is based on principles from the ICH Q1A(R2) guideline for stability testing.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water). Prepare separate samples for each stress condition.

-

Acid Hydrolysis: Add HCl to a sample solution to achieve a final concentration of 0.1 N HCl. Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Add NaOH to a sample solution to achieve a final concentration of 0.1 N NaOH. Store at a controlled temperature (e.g., 60 °C) for the same period.

-

Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a sample solution to a final concentration of 3%. Store at room temperature for the defined period.

-

Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

-

Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., a gradient method capable of separating the parent compound from potential degradants). Calculate the percentage of degradation.

Synthetic and Biological Context

This compound is primarily used as a synthetic intermediate.[2] Its structure is closely related to precursors for benzimidazole-based anthelmintics. The general synthetic utility involves leveraging its functional groups for further elaboration. A key transformation is the reduction of the nitro group to an amine, creating a 1,2-diaminobenzene derivative, which is a core precursor for forming the benzimidazole ring system.

Caption: Role in synthesis and the mechanism of resulting drugs.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]

- 6. 2-Nitro-5-(phenylthio)aniline | 43156-47-4 [sigmaaldrich.com]

- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 2-Nitro-5-(propylthio)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-Nitro-5-(propylthio)aniline. Due to the limited availability of experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data, expected spectral characteristics based on its chemical structure, and detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and analysis of this compound and structurally related molecules.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 57780-75-3

-

Molecular Formula: C₉H₁₂N₂O₂S

-

Molecular Weight: 212.27 g/mol [1]

-

Melting Point: 71-74 °C

Spectroscopic Data

The following sections detail the expected and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Expected Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (position 6) | 7.8 - 8.2 | d | 1H |

| Aromatic-H (position 4) | 7.2 - 7.5 | dd | 1H |

| Aromatic-H (position 3) | 6.7 - 7.0 | d | 1H |

| -NH₂ | 4.0 - 6.0 | br s | 2H |

| -S-CH₂- | 2.8 - 3.2 | t | 2H |

| -CH₂-CH₃ | 1.6 - 1.9 | sextet | 2H |

| -CH₃ | 0.9 - 1.2 | t | 3H |

¹³C NMR (Carbon NMR) Expected Data

| Carbon | Expected Chemical Shift (ppm) |

| C-NO₂ | 145 - 150 |

| C-NH₂ | 140 - 145 |

| C-S | 130 - 135 |

| Aromatic CH | 115 - 130 |

| -S-CH₂- | 30 - 40 |

| -CH₂-CH₃ | 20 - 25 |

| -CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

Note: The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1335 - 1385 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for the identification of the molecular ion and common fragments.

| Adduct | Predicted m/z |

| [M]⁺ | 212.06140 |

| [M+H]⁺ | 213.06923 |

| [M+Na]⁺ | 235.05117 |

| [M-H]⁻ | 211.05467 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof with water.

-

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(propylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Nitro-5-(propylthio)aniline, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, outlines experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common and industrially relevant approach involves the reaction of a halo-substituted nitroaniline with an appropriate thiol. Additionally, this guide covers the synthesis of the key precursor, 5-Chloro-2-nitroaniline, from readily available starting materials. An alternative route to a positional isomer, 4-propylthio-2-nitroaniline, is also presented for comparative purposes.

Synthesis of this compound

The principal method for the synthesis of this compound involves the reaction of 5-Chloro-2-nitroaniline with 1-propanethiol. This reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate nucleophile.

Experimental Protocol: From 5-Chloro-2-nitroaniline and 1-Propanethiol

A common procedure involves the reaction of 5-Chloro-2-nitroaniline with 1-propanethiol in the presence of a base such as sodium hydroxide in a suitable solvent like dimethylformamide/water.[1] While specific quantitative data for the propylthio- derivative is not extensively detailed in the provided results, the synthesis of the analogous 2-Nitro-5-(phenylthio)aniline provides a strong model for the reaction conditions. For the phenylthio- derivative, high yields are achieved by reacting 5-chloro-2-nitroaniline with thiophenol in the presence of ammonia in various solvents.[2]

The general workflow for this synthesis is depicted below:

Caption: Synthetic pathway for this compound.

Quantitative Data for Analogous Phenylthio- Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of the closely related 2-Nitro-5-(phenylthio)aniline, which serves as a valuable reference for optimizing the synthesis of the propylthio- derivative.

| Starting Material | Thiol | Base | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) | Reference |

| 5-Chloro-2-nitroaniline | Thiophenol | Ammonia | Toluene | 60 | 9 | 2 | 95.8 | 90.0 | [3] |

| 5-Chloro-2-nitroaniline | Thiophenol | Ammonia | Isopropanol | 80 | 8 | 5 | 95 | >90 | [2] |

| 5-Chloro-2-nitroaniline | Thiophenol | Ammonia | Isobutanol | 100 | 12 | 2 | 96 | >90 | [2] |

| 5-Chloro-2-nitroaniline | Thiophenol | Ammonia | Methanol | 60 | 3 | 20 | 88 | >90 | [2] |

| 5-Chloro-2-nitroaniline | Thiophenol | Sodium Hydride | DMF | 20-30 | - | 3 | - | - | [4] |

Synthesis of Starting Material: 5-Chloro-2-nitroaniline

The availability of high-purity 5-Chloro-2-nitroaniline is crucial for the successful synthesis of the target compound. Two primary routes for its preparation are detailed below.

Route 1: From o-Dichlorobenzene

This industrial method involves the nitration of o-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by amination.[5][6]

Experimental Protocol:

-

Nitration of o-Dichlorobenzene: o-Dichlorobenzene is reacted with a mixture of concentrated sulfuric acid and nitric acid to yield 2,4-dichloronitrobenzene. The crude product is purified by crystallization from ethanol.[5][6]

-

Amination of 2,4-Dichloronitrobenzene: The purified 2,4-dichloronitrobenzene is then subjected to amination using liquid ammonia in an autoclave at elevated temperature and pressure.[5][6] The resulting 5-Chloro-2-nitroaniline is purified by crystallization from methanol.[5][6]

Caption: Synthesis from o-Dichlorobenzene.

Quantitative Data for Route 1:

| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Nitration | o-Dichlorobenzene | H₂SO₄, HNO₃ | - | 35-45 | 1 | 91.1 | 99.2 | [5] |

| Amination | 2,4-Dichloronitrobenzene | Liquid Ammonia | Toluene | 160 | 8 | 91.2 | 99.5 | [5][6] |

Route 2: From 3-Chloroaniline

This alternative laboratory-scale synthesis involves the protection of the amino group, followed by nitration and deprotection.[7][8]

Experimental Protocol:

-

Formylation: 3-Chloroaniline is acylated with formic acid to protect the amino group.[7][8]

-

Nitration: The resulting 3-chloroformanilide is then nitrated using a mixture of nitric acid and acetic anhydride.[7][8]

-

Hydrolysis: The nitro group is introduced, and subsequent hydrolysis with sodium hydroxide solution yields 5-Chloro-2-nitroaniline.[7][8]

Caption: Synthesis from 3-Chloroaniline.

Quantitative Data for Route 2:

| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) | Purity (%) | Reference |

| Formylation, Nitration, Hydrolysis | 3-Chloroaniline | Formic acid, HNO₃/Acetic Anhydride, NaOH | Toluene (Formylation) | Reflux (Formylation), -5 to 10 (Nitration), Reflux (Hydrolysis) | 1-1.5 (Formylation), 2-2.5 (Nitration), 1-1.5 (Hydrolysis) | >60 | >98 | [8] |

Synthesis of Positional Isomer: 4-Propylthio-2-nitroaniline

For comparative and research purposes, the synthesis of the positional isomer, 4-propylthio-2-nitroaniline, is also included. This route starts from o-nitroaniline.

Route: From o-Nitroaniline

This multi-step synthesis involves thiocyanation followed by alkylation.

Experimental Protocol:

-

Thiocyanation: o-Nitroaniline is reacted with ammonium thiocyanate in the presence of bromine in methanol to produce 2-nitro-4-thiocyanoaniline.[9]

-

Alkylation: The 2-nitro-4-thiocyanoaniline is then alkylated with n-propyl bromide. One method describes the use of sodium cyanide and a phase transfer catalyst.[9][10] Another patent describes a two-step process involving the reaction with sodium sulfide nonahydrate followed by chloropropane.[10]

References

- 1. prepchem.com [prepchem.com]

- 2. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]

- 3. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 4. Synthesis routes of 2-Nitro-5-(phenylthio)aniline [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 7. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 8. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 9. CA1107284A - Process for the preparation of aniline derivatives - Google Patents [patents.google.com]

- 10. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]

The Synthesis of 2-Nitro-5-(propylthio)aniline: A Technical Guide to its Reaction Mechanism and Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the formation of 2-Nitro-5-(propylthio)aniline, a key intermediate in various synthetic applications. The document outlines the core reaction mechanism, provides detailed experimental protocols derived from analogous syntheses, and presents quantitative data to inform experimental design.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group.[1][2] The nitro group, positioned ortho to the amine and para to the leaving group (chloride), activates the aromatic ring for nucleophilic attack.[1][2][3]

The reaction mechanism can be delineated into three key steps:

-

Formation of the Nucleophile: In the presence of a base, such as ammonia or a hydroxide, 1-propanethiol is deprotonated to form the propane-1-thiolate anion. This anion is a potent nucleophile.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The propane-1-thiolate anion attacks the carbon atom bonded to the chlorine on the 5-chloro-2-nitroaniline ring. This results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group.[1][2][3]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, the leaving group. This final step yields the desired product, this compound.

The following diagram illustrates this mechanistic pathway:

Experimental Protocols

Materials:

-

5-Chloro-2-nitroaniline

-

1-Propanethiol

-

Ammonia (gas or aqueous solution)

-

Solvent (e.g., Isopropanol, Methanol, Toluene, or Dimethylformamide)

-

Sodium Hydroxide solution (for workup, if necessary)

-

Autoclave or sealed reaction vessel

Procedure:

-

Reaction Setup: In a suitable autoclave, suspend 5-chloro-2-nitroaniline (1.0 eq) in the chosen solvent (e.g., isopropanol, ~1.25 mL per gram of starting material).[5]

-

Pressurization with Ammonia: Seal the autoclave and heat the suspension to the desired reaction temperature (e.g., 60°C). Introduce ammonia gas until a pressure of 4-9 bar is reached.[5]

-

Addition of Thiol: Over a period of 1.5-2 hours, carefully pump 1-propanethiol (1.1-1.2 eq) into the heated and pressurized reaction mixture.[5]

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a period of 6-12 hours, with continuous stirring.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup:

-

Cool the autoclave to room temperature and carefully vent the excess ammonia.

-

The product may precipitate out of the solution. If so, filter the suspension and wash the solid residue with the solvent used for the reaction, followed by water.[5]

-

Alternatively, if the product remains in solution, an aqueous workup may be necessary. This can involve the addition of an aqueous sodium hydroxide solution, followed by phase separation.[5]

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, if required.[7]

The following workflow diagram outlines the general experimental procedure:

Quantitative Data Summary

The following table summarizes quantitative data extracted from various examples of the synthesis of the analogous 2-Nitro-5-(phenylthio)aniline, which can serve as a guide for optimizing the synthesis of the target propylthio- compound.[5][6][8]

| Parameter | Value Range | Notes |

| Reactants | ||

| 5-Chloro-2-nitroaniline | 1.0 equivalent | Starting material. |

| Thiophenol/Propanethiol | 1.0 - 1.2 equivalents | Nucleophile. |

| Ammonia | 2 - 15 moles per mole of starting material | Acts as a base and can influence pressure. |

| Solvents | ||

| Isopropanol, Methanol, Isobutanol, Toluene, Dimethylformamide | The choice of solvent can affect reaction rate and yield. | |

| Reaction Conditions | ||

| Temperature | 60 - 110 °C | Higher temperatures generally increase reaction rates. |

| Pressure | 3 - 12 bar | Generated by ammonia and heating in a sealed vessel. |

| Reaction Time | 2 - 20 hours | Dependent on temperature, pressure, and solvent. |

| Yields | ||

| 88 - 98% | Reported for the synthesis of 2-Nitro-5-(phenylthio)aniline under various conditions. |

Note: The provided data is for the synthesis of 2-Nitro-5-(phenylthio)aniline and should be considered as a starting point for the optimization of this compound synthesis. Yields and optimal conditions may vary.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 6. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 7. Synthesis routes of 2-Nitro-5-(phenylthio)aniline [benchchem.com]

- 8. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]

The Potential Biological Significance of 2-Nitro-5-(propylthio)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-5-(propylthio)aniline is a sulfur-containing aromatic amine that has garnered interest primarily as a key intermediate in the synthesis of various biologically active compounds. While direct and extensive biological data for this specific molecule is limited in publicly available literature, its structural relationship to potent anthelmintic agents, particularly analogues of albendazole, points towards a potential role in disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the known and inferred biological significance of this compound, its synthesis, and relevant experimental protocols to facilitate further research and drug discovery efforts.

Introduction

This compound, with the molecular formula C₉H₁₂N₂O₂S, is recognized as a valuable building block in organic synthesis.[1] Its primary significance lies in its utility as a precursor for the synthesis of albendazole and mebendazole analogues, which are broad-spectrum anthelmintic drugs.[2] The biological activity of these parent compounds is well-established and hinges on their ability to interfere with the formation of microtubules in parasitic worms. Given that this compound is a core component of these molecules, it is plausible that it may exhibit intrinsic, albeit potentially weaker, biological activity related to microtubule disruption. Furthermore, the related isomer, 2-Nitro-4-(propylthio)aniline, has been identified as a metabolite of albendazole, suggesting that such structures are formed in vivo and may contribute to the overall therapeutic effect.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂S | [5] |

| Molecular Weight | 212.27 g/mol | [5] |

| CAS Number | 57780-75-3 | [5] |

| Melting Point | 71-74 °C | [6] |

| Boiling Point | 380.3 °C at 760 mmHg | [6] |

| Density | 1.25 g/cm³ | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A general synthetic workflow is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 5-Chloro-2-nitroaniline

This protocol is adapted from procedures for the synthesis of similar aryl thioethers.[2]

Materials:

-

5-Chloro-2-nitroaniline

-

1-Propanethiol

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Water

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-nitroaniline (1 equivalent) in a mixture of DMF and water.

-

Add sodium hydroxide (1.1 equivalents) to the solution and stir until it dissolves.

-

Slowly add 1-propanethiol (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Potential Biological Significance and Mechanism of Action

The primary hypothesized biological significance of this compound stems from its structural similarity to benzimidazole anthelmintics. The proposed mechanism of action is the disruption of microtubule polymerization in parasitic cells.

Caption: Proposed mechanism of microtubule disruption.

In Vitro Tubulin Polymerization Inhibition Assay

To experimentally validate the hypothesized activity of this compound on microtubule dynamics, an in vitro tubulin polymerization assay can be performed.

Principle: This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compound. Polymerization is typically initiated by raising the temperature and is measured by an increase in turbidity (light scattering) or fluorescence.[7]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA)

-

Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Nocodazole - an inhibitor)

-

Negative control (vehicle - e.g., DMSO)

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Aliquot the reaction mixture into the wells of a pre-chilled 96-well plate.

-

Add the test compound, positive control, or negative control to the respective wells.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance (for turbidity) at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals for a defined period (e.g., 60 minutes).

-

Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

-

Analyze the data to determine the effect of this compound on the rate and extent of tubulin polymerization compared to the controls.

Quantitative Data

Conclusion

This compound represents a molecule of interest for medicinal chemists and drug discovery scientists due to its role as a precursor to potent anthelmintic agents. While direct evidence of its biological significance is currently sparse, its structural features strongly suggest a potential to interact with biological targets such as tubulin. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological properties of this compound and its analogues. Such studies are crucial for elucidating its potential as a standalone therapeutic agent or as a lead compound for the development of new and improved antiparasitic drugs.

References

- 1. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Buy 2-Nitro-4-(propylthio)aniline | 54393-89-4 [smolecule.com]

- 4. 2-Nitro-4-(propylthio)aniline | 54393-89-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Nitro-5-(propylthio)aniline: A Key Sulfur-Containing Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-5-(propylthio)aniline, a pivotal sulfur-containing organic building block. Due to its versatile chemical nature, this compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the development of anthelmintic drugs and agricultural chemicals. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications in drug discovery, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is an aromatic amine that incorporates both a nitro group and a propylthio substituent. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles. Its primary application lies in its role as a key intermediate in the production of analogues of well-known anthelmintic agents such as albendazole and mebendazole.[1] The presence of the sulfur atom and the nitro group offers multiple reaction sites for further chemical modifications, allowing for the creation of diverse molecular scaffolds with potential biological activities. This guide aims to provide a detailed technical resource for researchers and professionals working with this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 57780-75-3 | [2] |

| Molecular Formula | C₉H₁₂N₂O₂S | [2] |

| Molecular Weight | 212.27 g/mol | [2] |

| Melting Point | 71-74 °C | [1][3] |

| Boiling Point (Predicted) | 380.3 ± 32.0 °C | [2] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |

| Appearance | Yellow to orange crystalline powder | |

| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. Insoluble in water. | |

| pKa (Predicted) | -0.87 ± 0.25 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is based on established synthetic routes.

Experimental Protocol: Synthesis from 2-Nitro-5-chloroaniline

This procedure describes the synthesis of this compound from 2-nitro-5-chloroaniline and an alkali sulfide, followed by reaction with a halogenated n-propane.[4]

Materials:

-

2-Nitro-5-chloroaniline

-

Sodium sulfide (Na₂S) or Potassium sulfide (K₂S)

-

Bromo-n-propane or Chloro-n-propane

-

Ethanol or Methanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-5-chloroaniline in ethanol or methanol. The recommended solvent ratio is 2.5-4 times the weight of the 2-nitro-5-chloroaniline.[4]

-

Add sodium sulfide or potassium sulfide to the solution. The molar ratio of the alkali sulfide to 2-nitro-5-chloroaniline should be between 1.1 and 2.0.[4]

-

Heat the mixture to reflux and stir for a specified time to facilitate the substitution of the chlorine atom with the thiol group.

-

After the initial reaction, cool the mixture slightly and add bromo-n-propane or chloro-n-propane. The molar ratio of the halogenated n-propane to the initial 2-nitro-5-chloroaniline should be between 1.1 and 1.5.[4]

-

Continue to heat the reaction mixture under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a precursor for the synthesis of benzimidazole-based anthelmintic drugs. The general synthetic scheme involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent to form the benzimidazole ring system.

Synthesis of Benzimidazole Anthelmintics

The diagram below illustrates the general synthetic pathway from this compound to a generic benzimidazole anthelmintic, such as an albendazole analogue.

Caption: Synthetic pathway from this compound to a benzimidazole anthelmintic.

Biological Activity of Derived Compounds

Several studies have demonstrated the anthelmintic activity of benzimidazole derivatives synthesized from precursors like this compound. The table below summarizes the activity of some synthesized benzimidazole derivatives against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. The activity is measured by the time taken for paralysis and death of the worms.

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |

| Standard (Piperazine Citrate) | 15 | - | - | [5] |

| 2-Phenylbenzimidazole | - | 0.931 ± 0.231 | 1.317 ± 0.149 | [5] |

| 5-Nitro-2-phenyl-1H-benzimidazole | 100 | 20 | 24 | [6] |

| Synthesized Benzimidazole Derivative | 0.05 | 30.43 ± 5.33 | 0.56 ± 5.32 | [7] |

These results indicate that benzimidazole derivatives, which can be synthesized from this compound, exhibit significant anthelmintic activity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Conclusion

This compound is a valuable and versatile sulfur-containing building block in organic synthesis. Its primary utility as a precursor to potent anthelmintic agents highlights its importance in the field of medicinal chemistry and drug development. This technical guide provides essential information for researchers and professionals, offering a solid foundation for its synthesis, characterization, and application in the development of new therapeutic agents and other fine chemicals.

Workflow for Utilizing this compound in Drug Discovery

The following diagram outlines a typical workflow for the utilization of this compound in a drug discovery program.

Caption: A typical workflow for drug discovery using this compound.

References

- 1. This compound | 57780-75-3 [chemicalbook.com]

- 2. This compound | 57780-75-3 [chemicalbook.com]

- 3. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]

- 4. CN108892643B - Novel preparation method of albendazole - Google Patents [patents.google.com]

- 5. hygeiajournal.com [hygeiajournal.com]

- 6. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. journaljpri.com [journaljpri.com]

- 8. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Hazards and Safety Information for 2-Nitro-5-(propylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known hazards and safety information for the chemical compound 2-Nitro-5-(propylthio)aniline (CAS No: 57780-75-3). The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who may handle or investigate this substance. Information regarding its classification under the Globally Harmonized System (GHS), physicochemical properties, and established precautionary measures is detailed. Due to the limited availability of specific toxicological studies on this compound, this guide also incorporates data and experimental protocols from structurally related nitroaniline compounds to infer potential hazards and provide guidance on appropriate safety assessments. All quantitative data is presented in tabular format for clarity and comparative analysis. Methodologies for key toxicological assays are described, and logical workflows are visualized using diagrams to facilitate understanding.

Chemical Identification and Physicochemical Properties

This compound is an aromatic amine derivative. A summary of its key identifiers and physicochemical properties is provided in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Benzenamine, 2-nitro-5-(propylthio)- | PubChem[1] |

| CAS Number | 57780-75-3 | PubChem[1] |

| Molecular Formula | C₉H₁₂N₂O₂S | PubChem[1] |

| Molecular Weight | 212.27 g/mol | PubChem[1] |

| Melting Point | 71-74 °C | ChemSrc[2] |

| Boiling Point | 380.3 °C at 760 mmHg (Predicted) | ChemSrc[2] |

| Density | 1.25 g/cm³ (Predicted) | ChemSrc[2] |

| Appearance | Not specified; related compounds are often powders or crystals. | |

| Solubility | Not specified. |

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation.[1]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | ! | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | ! | Warning | H335: May cause respiratory irritation |

Table 2: GHS Hazard Classification for this compound [1]

Precautionary Statements

A comprehensive list of precautionary statements is provided in Table 3. These statements outline the necessary measures to prevent and respond to exposure.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |